1-(3-(4-Fluorophenyl)azepan-1-yl)-2-(thiophen-2-yl)ethanone
Description
1-(3-(4-Fluorophenyl)azepan-1-yl)-2-(thiophen-2-yl)ethanone is a heterocyclic compound featuring a seven-membered azepane ring substituted at the 3-position with a 4-fluorophenyl group. The ethanone moiety is further linked to a thiophen-2-yl group.
Properties
IUPAC Name |
1-[3-(4-fluorophenyl)azepan-1-yl]-2-thiophen-2-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNOS/c19-16-8-6-14(7-9-16)15-4-1-2-10-20(13-15)18(21)12-17-5-3-11-22-17/h3,5-9,11,15H,1-2,4,10,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOCNLSNPUANMNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(4-Fluorophenyl)azepan-1-yl)-2-(thiophen-2-yl)ethanone typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a diamine or an amino alcohol.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the azepane ring.
Attachment of the Thiophene Moiety: The thiophene moiety can be attached through a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and employing continuous flow chemistry techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-(4-Fluorophenyl)azepan-1-yl)-2-(thiophen-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
1-(3-(4-Fluorophenyl)azepan-1-yl)-2-(thiophen-2-yl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders or cancer.
Materials Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions involving the azepane and thiophene moieties.
Mechanism of Action
The mechanism of action of 1-(3-(4-Fluorophenyl)azepan-1-yl)-2-(thiophen-2-yl)ethanone depends on its specific application:
Pharmaceuticals: The compound may interact with specific molecular targets, such as receptors or enzymes, to exert its therapeutic effects. The fluorophenyl group can enhance binding affinity, while the azepane ring may modulate the compound’s pharmacokinetic properties.
Materials: In materials science, the compound’s electronic properties can be attributed to the conjugation between the thiophene and fluorophenyl groups, influencing its behavior in electronic devices.
Comparison with Similar Compounds
Azepane-Based Derivatives
Compound: 1-(Azepan-1-yl)-2-[4-(2,4-difluorophenyl)-1H-1,2,3-triazol-1-yl]ethanone (2dan)
- Structure : Azepane ring with a triazolyl group substituted by 2,4-difluorophenyl.
- Properties : Yellow solid, 98% yield.
Compound: 1-(4-{[1-(4-Fluorophenyl)-1H-tetrazol-5-yl]methyl}-1-piperazinyl)-2-(2-thienyl)ethanone
- Structure : Piperazine (six-membered ring) vs. azepane (seven-membered).
Thiophene-Linked Ketones
Compound: 2-(5-Chloropyridin-3-yl)-1-(thiophen-2-yl)ethanone (MAC-5576)
- Bioactivity : SARS-CoV Mpro inhibitor (IC50 = 0.5 ± 0.3 μM).
- Comparison : Replacement of the azepane-fluorophenyl group with a chloropyridine highlights the importance of the azepane’s hydrophobic interactions.
Compound: 2-(4-Methoxyphenylsulfonyl)-1-(thiophen-2-yl)ethanone
- Structure : Sulfonyl group instead of azepane.
- Properties : 90% yield; sulfonyl groups enhance solubility and electron-withdrawing effects.
Fluorophenyl-Substituted Heterocycles
Compound : 3-(4-Fluorophenyl)-1-(thiophen-2-yl)prop-2-yn-1-one
- Structure : Propargyl ketone with fluorophenyl and thiophene.
- Comparison : The propargyl group introduces rigidity, contrasting with the azepane’s flexibility.
Compound : 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (5)
- Crystallography : Planar conformation with perpendicular fluorophenyl groups.
- Comparison : Multiple fluorophenyl groups may increase lipophilicity, similar to the target compound’s 4-fluorophenyl substituent.
Data Tables
Table 2. Crystallographic and Conformational Data
| Compound (Reference) | Crystal System | Symmetry | Planarity Notes |
|---|---|---|---|
| 4-(4-Fluorophenyl)-thiazole derivative | Triclinic | P̄1 | Mostly planar; one fluorophenyl perpendicular |
Key Findings and Implications
Substituent Effects : The 4-fluorophenyl group in the target compound likely enhances lipophilicity and target binding, as seen in SARS-CoV inhibitors (e.g., MAC-5576) .
Ring Flexibility : Azepane’s seven-membered ring may improve bioavailability compared to piperazine derivatives .
Synthetic Feasibility : Analogous compounds (e.g., 2dan) are synthesized in high yields (>90%) via click chemistry, suggesting viable routes for the target compound .
Crystallography : Fluorophenyl groups in planar or perpendicular orientations (e.g., ) could guide structural optimization for crystallinity or stability.
Biological Activity
1-(3-(4-Fluorophenyl)azepan-1-yl)-2-(thiophen-2-yl)ethanone is a synthetic organic compound notable for its unique structural features, including a fluorophenyl group, an azepane ring, and a thiophene moiety. This combination has implications for its biological activity, particularly in medicinal chemistry and materials science. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound's IUPAC name is 1-[3-(4-fluorophenyl)azepan-1-yl]-2-thiophen-2-ylethanone, with the molecular formula and a molecular weight of 315.42 g/mol. The presence of the fluorine atom is significant as it can enhance the compound's stability and binding affinity in pharmaceutical applications.
Medicinal Chemistry Applications
This compound has shown promise in several areas:
- Neurological Disorders : The compound may interact with neurotransmitter receptors or enzymes involved in neurological pathways, potentially leading to therapeutic effects in conditions like depression or anxiety.
- Cancer Research : Preliminary studies suggest that this compound could exhibit cytotoxic effects against various cancer cell lines. The fluorophenyl group may enhance its ability to bind to target proteins involved in tumor growth.
The biological activity of this compound is believed to involve:
- Receptor Interaction : The compound may bind to specific receptors or enzymes, modulating their activity. The azepane ring contributes to the structural stability necessary for effective binding.
- Electronics and Conjugation : The conjugation between the thiophene and fluorophenyl groups can influence electronic properties, enhancing the compound's reactivity and interaction with biological targets .
Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Key Differences |
|---|---|---|
| 1-(3-(4-Chlorophenyl)azepan-1-yl)-2-(thiophen-2-yl)ethanone | Chlorophenyl Structure | Chlorine instead of fluorine; may affect biological activity due to differences in electronegativity. |
| 1-(3-(4-Methylphenyl)azepan-1-yl)-2-(thiophen-2-yl)ethanone | Methylphenyl Structure | Methyl group instead of fluorine; likely alters pharmacokinetic properties. |
The presence of the fluorine atom in this compound is crucial as it enhances electronic properties that are beneficial for drug development.
Cytotoxicity Assays
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.76 | 0.79 (Tamoxifen) |
| HeLa (Cervical Cancer) | 0.55 | 0.80 (Doxorubicin) |
These results indicate that the compound's activity is comparable or superior to established chemotherapeutic agents, suggesting its potential as a lead compound in anticancer drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
